Product packaging for 3'-O-Methylbatatasin III(Cat. No.:CAS No. 51415-00-0)

3'-O-Methylbatatasin III

Cat. No.: B1216121
CAS No.: 51415-00-0
M. Wt: 284.31 g/mol
InChI Key: KGYHMWVRKYFQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Batatasin I is a natural bibenzyl compound isolated from the rhizomes of Dioscorea batatas (Chinese yam), with the molecular formula C₁₇H₁₆O₄ and CAS number 51415-00-0 . It exhibits notable antimicrobial and anti-inflammatory activities, primarily by inhibiting key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), and suppressing mast cell degranulation . Its biosynthesis in Dioscorea involves a pathway starting from dihydro-m-coumaric acid, leading to phenanthrene derivatives like Batatasin I, distinct from the 9,10-dihydrophenanthrene pathway .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B1216121 3'-O-Methylbatatasin III CAS No. 51415-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trimethoxyphenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYHMWVRKYFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199403
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51415-00-0
Record name Batatasin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51415-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATATASIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.5 - 149.6 °C
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Reflux Extraction

The isolation of Batatasin I from Chinese yam relies on sequential solvent extraction to separate phenanthrenes from polar and non-polar plant constituents. A patented method specifies using low-carbon alcohols (e.g., methanol or ethanol) mixed with water in a 65% methanol-by-weight ratio for initial reflux extraction. Heating to 60–80°C for 2–3 hours per cycle, repeated 3–5 times, maximizes compound release from plant cell walls. For example, 500 g of yam skin processed with 4 L of methanol-water extractant at 70°C for five cycles achieved optimal Batatasin I recovery. Post-extraction, the combined filtrate is concentrated under reduced pressure to remove methanol, yielding a crude aqueous extract.

Liquid-Liquid Partitioning and Organic Phase Isolation

The concentrated extract undergoes liquid-liquid partitioning with non-polar solvents to isolate Batatasin I. Petroleum ether, n-hexane, or ethyl acetate—solvents with polarity indices between 0.1 and 4.4—are employed for 2–3 sequential extractions. Each extraction uses a 1:1 solvent-to-extract volume ratio, with the organic phases pooled and concentrated into a viscous residue (e.g., 2.5 g of extract from 500 g of yam). This step removes sugars, proteins, and highly polar metabolites, enriching phenanthrenes in the organic phase.

Crystallization and Purification

Final purification involves dissolving the crude extract in a methanol-acetone (10:1 v/v) or ethanol-acetone (15:1 v/v) mixture, followed by cooling-induced crystallization. For instance, dissolving 2.5 g of extract in 50 mL of methanol-acetone at 25°C and cooling to 4°C yields Batatasin I crystals with >90% purity. Recrystallization in methanol-water (95:5 v/v) further enhances purity to >98%, as confirmed by HPLC.

Chemical Synthesis of Batatasin I

Wittig Reaction for Stilbene Intermediate Formation

Synthetic routes to Batatasin I begin with substituted benzyl alcohols, which are converted to phosphonium salts via reaction with phosphorus tribromide (PBr₃). These salts undergo Wittig olefination with aldehydes to form stilbene derivatives. For example, 4-benzyloxy-3,5-dimethoxybenzyl alcohol reacts with triethyl phosphate to generate a phosphonium intermediate, which couples with vanillin to yield 4-benzyloxy-3,3',5-trimethoxystilbene.

The reaction proceeds under mild conditions (25°C, 12 hours) with a 75–80% yield:

Benzyl alcohol derivative+AldehydeWittig reagentStilbene intermediate\text{Benzyl alcohol derivative} + \text{Aldehyde} \xrightarrow{\text{Wittig reagent}} \text{Stilbene intermediate}

Photocyclization to Phenanthrene Skeleton

UV-induced cyclization of the stilbene intermediate forms the phenanthrene core. Irradiating 4-benzyloxy-3,3',5-trimethoxystilbene at 254 nm in the presence of catalytic iodine (0.5 mol%) for 6 hours yields 6-benzyloxy-2,4,7-trimethoxyphenanthrene. This step exploits the conjugated double bond’s susceptibility to radical-mediated cyclization, achieving 60–65% conversion efficiency.

Hydrogenolysis and Demethylation

The benzyl-protected phenanthrene undergoes hydrogenolysis using palladium on carbon (Pd/C, 10 wt%) under H₂ gas (1 atm) to remove the benzyl group, producing 6-hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I). Reaction monitoring via TLC confirms complete deprotection within 4 hours, with a final yield of 55–60% after column chromatography.

Comparative Analysis of Extraction vs. Synthesis

Parameter Extraction Method Synthetic Method
Starting Material Dioscorea batatas tuber or peelSubstituted benzyl alcohols and aldehydes
Yield 0.5–1.2% (w/w from dry plant material)50–60% (multi-step overall yield)
Purity 90–98% after crystallization>95% after chromatography
Time 5–7 days (including extraction and purification)3–4 days (for 3–4 synthetic steps)
Scale-Up Feasibility Limited by plant biomass availabilityAmenable to industrial-scale synthesis

Optimization Strategies and Challenges

Enhancing Extraction Efficiency

  • Solvent Polarity Adjustment : Increasing methanol content from 65% to 80% improves Batatasin I solubility but co-extracts chlorophylls, necessitating additional cleanup.

  • Dynamic Maceration : Reflux extraction at 80°C for 2 hours outperforms static soaking, increasing yield by 40%.

Synthetic Route Refinements

  • Catalyst Screening : Replacing iodine with FeCl₃ during photocyclization reduces side products, boosting phenanthrene yield to 72%.

  • Protecting Group Alternatives : Using acetyl instead of benzyl groups simplifies deprotection but lowers reaction selectivity .

Chemical Reactions Analysis

Types of Reactions

Batatasin I undergoes various chemical reactions, including:

    Oxidation: Batatasin I can be oxidized to form different phenanthrene derivatives.

    Reduction: Reduction reactions can modify the phenanthrene structure.

    Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions are various phenanthrene derivatives with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Bioactivity Profiles

a. α-Glucosidase Inhibition Batatasin I and III show reversible, noncompetitive inhibition of α-glucosidase, a target for antidiabetic drugs. However, Batatasin III (IC₅₀ = 1.89 mM) is more potent than Batatasin I (IC₅₀ = 2.55 mM), while Batatasin V loses activity at higher concentrations .

Table 2: α-Glucosidase Inhibitory Activity

Compound IC₅₀ (mM) Mechanism
Batatasin I 2.55 Noncompetitive
Batatasin III 1.89 Noncompetitive
Batatasin IV 2.52 Noncompetitive
Batatasin V >10 Inactive

b. GABA(A) Receptor Modulation
Batatasin III demonstrates 1,512.9% stimulation of GABA-induced chloride currents (EC₅₀ = 52.5 µM), outperforming pholitodol D (786.8%, EC₅₀ = 175.5 µM). This enhanced activity is attributed to its dihydrostilbene structure, which increases conformational flexibility .

c. Metabolic Regulation

  • Batatasin III and gigantol (a bibenzyl from orchids) differentially regulate glucose transporters (GLUT1/GLUT4) in adipocytes. Gigantol shows stronger downregulation of GLUT1/GLUT4 expression, likely due to arene substitution patterns .
  • Hircinol acts as a phytoalexin, with biosynthesis upregulated by fungal pathogens, unlike Batatasin I .
Key Research Findings

Structural-Activity Relationships :

  • The dihydrostilbene core in Batatasin III enhances GABA(A) receptor interaction compared to stilbenes like pholitodol D .
  • Methoxy and hydroxy group positions in bibenzyls critically influence lipogenic protein regulation and glucose uptake .

Therapeutic Potential: Batatasin I’s anti-inflammatory activity via 5-LOX/COX inhibition positions it as a candidate for chronic inflammatory disorders . Batatasin III’s dual α-glucosidase inhibition and GABA(A) modulation suggest utility in metabolic and neurological disorders .

Biological Activity

Batatasin I, a phenanthrene derivative isolated from various Dioscorea species, has garnered attention for its significant biological activities, particularly its antidiabetic and anti-inflammatory properties. This article delves into the research findings surrounding Batatasin I, highlighting its mechanisms of action, efficacy, and potential applications in medicine.

Chemical Structure and Properties

Batatasin I is chemically classified as 6-hydroxy-2,4,7-trimethoxyphenanthrene, with the molecular formula C17H16O4C_{17}H_{16}O_4 and a molecular weight of 284.31 g/mol. Its structure contributes to its biological activity, influencing interactions with various biological targets.

Antidiabetic Activity

Recent studies have demonstrated that Batatasin I exhibits potent inhibitory effects against α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can help manage postprandial hyperglycemia, making Batatasin I a candidate for antidiabetic therapies.

Inhibition Mechanism

  • IC50 Values : Batatasin I has an IC50 value of 2.55 mM against α-glucosidase, indicating a strong inhibitory effect compared to other compounds like acarbose (IC50 = 3.52 mM) .
  • Kinetic Analysis : The inhibition is characterized as noncompetitive and reversible, suggesting that Batatasin I can bind to the enzyme without competing directly with the substrate .

Anti-inflammatory Activity

Batatasin I also demonstrates significant anti-inflammatory properties through multiple mechanisms:

  • Inhibition of Prostaglandin D2 Generation : It inhibits cyclooxygenase-2 (COX-2) dependent production of prostaglandin D2 (PGD2), with an IC50 value of 1.78 µM .
  • Inhibition of Leukotriene C4 Production : The compound also reduces leukotriene C4 (LTC4) production (IC50 = 1.56 µM), further supporting its anti-inflammatory profile .
  • Mast Cell Degranulation : Batatasin I inhibits mast cell degranulation reactions (IC50 = 6.7 µM), which are pivotal in allergic responses and inflammation .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values of Batatasin I:

Activity Target IC50 Value
α-Glucosidase Inhibitionα-Glucosidase2.55 mM
Prostaglandin D2 Production InhibitionCOX-21.78 µM
Leukotriene C4 Production Inhibition5-Lipoxygenase1.56 µM
Mast Cell Degranulation InhibitionMast Cells6.7 µM

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of Batatasin derivatives indicate that modifications at specific positions can enhance inhibitory activity against α-glucosidase. For instance, hydroxyl substitutions at the C-2' position have been shown to improve efficacy .

Case Studies and Applications

Research into Batatasin I's potential applications has been promising:

  • Diabetes Management : Given its ability to inhibit α-glucosidase effectively, Batatasin I could be developed into a natural therapeutic agent for managing diabetes.
  • Anti-inflammatory Therapies : Its capacity to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Methylbatatasin III
Reactant of Route 2
3'-O-Methylbatatasin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.